N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure.
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2OS/c20-16(11-8-9-11)18-13-5-3-4-12(10-13)17-19-14-6-1-2-7-15(14)21-17/h1-7,10-11H,8-9H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUHWDCJPNCSHAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzothiazole with 3-bromobenzoyl chloride to form an intermediate, which is then reacted with cyclopropanecarboxylic acid to yield the final product . The reaction conditions typically involve the use of a base such as triethylamine and a solvent like dichloromethane. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability .
Chemical Reactions Analysis
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H16N2OS
- Molecular Weight : 284.37 g/mol
- IUPAC Name : N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide
The structural characteristics of this compound contribute to its biological activity, particularly in targeting specific enzymes and receptors involved in various diseases.
Anti-inflammatory Activity
Recent studies have indicated that benzothiazole derivatives, including this compound, exhibit significant anti-inflammatory properties. These compounds can inhibit the activity of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), both of which are implicated in pain and inflammation pathways. The dual inhibition of these enzymes has been shown to alleviate acute inflammatory pain in animal models .
Antimicrobial Properties
Benzothiazole-based compounds have been extensively studied for their antimicrobial activities. The presence of the benzothiazole moiety enhances the interaction with microbial targets, making these compounds effective against various bacterial strains and fungi. For instance, derivatives have demonstrated potent activity against resistant strains of bacteria, suggesting their potential as novel antimicrobial agents .
Anticancer Potential
Research indicates that benzothiazole derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of signaling pathways related to tumor growth. This compound has shown promise in preclinical studies as a potential anticancer agent, particularly against breast and colon cancer cell lines .
Case Study 1: Dual Inhibition of sEH and FAAH
A study focused on the synthesis and biological evaluation of benzothiazole-phenyl analogs demonstrated that this compound could serve as a dual inhibitor of sEH and FAAH. The compound exhibited IC50 values of 7 nM for FAAH and 9.6 nM for sEH, indicating its potency. In vivo tests showed significant reduction in pain responses comparable to traditional nonsteroidal anti-inflammatory drugs (NSAIDs) like ketoprofen .
Case Study 2: Antimicrobial Efficacy
Another study evaluated the antimicrobial effects of several benzothiazole derivatives, including this compound. Results demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. In the case of its antimicrobial activity, the compound is believed to inhibit the synthesis of bacterial cell walls or interfere with essential enzymes required for bacterial growth . As an anticancer agent, it may induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways . The anti-inflammatory effects are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide can be compared with other benzothiazole derivatives, such as:
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives with antimicrobial and anticancer properties.
Benzothiazole-2-thiol: Known for its antioxidant and anti-inflammatory activities.
Benzothiazole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its cyclopropane moiety, which imparts distinct chemical and biological properties compared to other benzothiazole derivatives .
Biological Activity
N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications, supported by relevant data and case studies.
Chemical Structure and Synthesis
This compound features a unique structure combining a benzothiazole moiety with a cyclopropane carboxamide group. The synthesis typically involves multi-step processes, including the preparation of substituted benzothiazole intermediates followed by coupling reactions to form the final product.
Key Steps in Synthesis:
- Preparation of Benzothiazole Intermediates : Utilizing starting materials such as 2-aminobenzenethiol and appropriate aldehydes.
- Amide Coupling : Employing reagents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) in the presence of bases like N,N-diisopropylethylamine (DIEA).
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Benzothiazole derivatives have been reported to exhibit:
- Antimicrobial Activity : Inhibition of bacterial growth through enzyme inhibition.
- Anti-inflammatory Properties : Modulation of inflammatory pathways, potentially reducing cytokine release.
- Anticancer Effects : Induction of apoptosis in cancer cell lines.
Case Studies and Research Findings
Several studies have investigated the biological effects of benzothiazole derivatives similar to this compound:
- Antimicrobial Studies : A study demonstrated that benzothiazole derivatives showed significant activity against Mycobacterium tuberculosis, suggesting potential use in tuberculosis therapy .
- Anti-inflammatory Effects : Research indicated that these compounds can inhibit cyclooxygenase (COX) enzymes, reducing prostaglandin synthesis and inflammation markers in vitro .
- Anticancer Activity : In vitro tests have shown that certain benzothiazole derivatives can inhibit the proliferation of various cancer cell lines by triggering apoptotic pathways .
Data Summary
Q & A
Q. What are the key synthetic pathways for preparing N-[3-(1,3-benzothiazol-2-yl)phenyl]cyclopropanecarboxamide, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions starting with coupling a benzothiazole intermediate to a cyclopropanecarboxamide moiety. Critical steps include:
- Intermediate formation : Reacting 1,3-benzothiazole with a substituted phenyl derivative (e.g., 3-aminophenylbenzothiazole) under nucleophilic acyl substitution conditions .
- Coupling : Using coupling agents like T3P (propylphosphonic anhydride) or DCC (dicyclohexylcarbodiimide) in solvents such as DMF or THF, with bases like triethylamine to facilitate amide bond formation .
- Optimization : Microwave-assisted synthesis reduces reaction times (e.g., from 18 hours to 3 hours) and improves yields (up to 55% post-purification) .
- Purification : Column chromatography (silica gel, 2–10% methanol/dichloromethane) or preparative TLC ensures high purity (>95%) .
Q. Which analytical techniques are essential for characterizing this compound?
Methodological validation includes:
- Structural confirmation : H NMR and C NMR to verify amide and cyclopropane protons (δ 1.2–1.5 ppm for cyclopropane; δ 8.0–8.5 ppm for benzothiazole protons) .
- Purity assessment : HPLC with reverse-phase C18 columns (e.g., 98–100% purity) and HRMS for exact mass determination (e.g., m/z 554.515 for CHFNOS) .
- Crystallography : X-ray diffraction (e.g., PDB 4KSP) to resolve cyclopropane ring conformation and binding interactions in protein complexes .
Q. How does structural modification of the benzothiazole core influence solubility and stability?
- Lipophilicity : Introducing substituents like bromo () or nitro groups increases logP but may reduce aqueous solubility. Ethylene glycol linkers (e.g., in TAK-n-TAK derivatives) improve solubility for in vitro assays .
- Stability : Cyclopropane rings enhance metabolic resistance compared to linear alkanes, as shown in pharmacokinetic studies of BRAF inhibitors .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s inhibition of BRAF kinase, and how does dimerization affect potency?
- Binding mode : The cyclopropane carboxamide group occupies the BRAF ATP-binding pocket, forming hydrogen bonds with Cys532 and hydrophobic interactions with the DFG motif .
- Dimer induction : Monovalent inhibitors (e.g., TAK632) promote "side-to-side" BRAF dimers (IC = 3.23 nM), while bivalent analogs (e.g., TAK-4-TAK) show reduced potency (IC = 90.2 nM) due to steric clashes in dimer interfaces .
- Biophysical validation : Analytical ultracentrifugation (AUC) confirms that monovalent inhibitors shift BRAF mutants from monomers (s ~3 S) to dimers, whereas bivalent analogs fail to induce oligomerization .
Q. How can computational methods guide the design of derivatives with enhanced target affinity?
- Docking studies : Molecular docking (e.g., AutoDock Vina) predicts binding poses using BRAF crystal structures (PDB 4KSP). Focus on optimizing linker length (e.g., ethylene glycol units) to balance flexibility and binding entropy .
- MD simulations : Nanosecond-scale simulations assess cyclopropane ring stability in hydrophobic pockets, identifying substituents that minimize conformational strain .
- QSAR models : Regression analysis of IC vs. electronic parameters (e.g., Hammett constants) reveals that electron-withdrawing groups on the benzothiazole enhance BRAF affinity .
Q. What experimental strategies resolve contradictions in SAR data for benzothiazole-cyclopropane hybrids?
- Controlled mutagenesis : Replace BRAF residues (e.g., Cys532Ala) to test hydrogen-bond dependency. TAK632 loses 90% activity in Cys532Ala mutants, confirming critical interactions .
- Proteolysis studies : Limited trypsin digestion of BRAF/compound complexes identifies conformational changes (e.g., αC-helix displacement) that correlate with inhibitory activity .
- Cross-validation : Compare ELISA-based kinase assays (measuring MEK phosphorylation) with SPR (surface plasmon resonance) to distinguish allosteric vs. competitive inhibition .
Q. What methodologies assess the compound’s potential off-target effects in cellular models?
- Kinome-wide profiling : Use selectivity screens (e.g., KINOMEscan) against 468 kinases. TAK632 shows >100-fold selectivity for BRAF over other kinases (e.g., ITK, EGFR) .
- Transcriptomics : RNA-seq of treated cancer cells identifies dysregulated pathways (e.g., MAPK/ERK), with qPCR validation of key markers like DUSP6 .
- Cytotoxicity assays : Compare IC in BRAF vs. BRAF cell lines (e.g., A375 melanoma) to confirm on-target efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
